Tafluprost acid Dicyclohexylamine salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

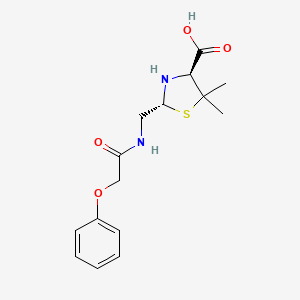

Tafluprost acid Dicyclohexylamine salt is a derivative of Tafluprost, a prostaglandin analogue used primarily in the treatment of open-angle glaucoma and ocular hypertension. Tafluprost acid is the active metabolite of Tafluprost, and its Dicyclohexylamine salt form is often used to enhance its stability and solubility for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The process includes oxidation, condensation, fluorination, deprotection, reduction, recondensation, esterification, and refining . One method involves the use of DIBAL-H reduction, Wittig reaction, and esterification reaction, achieving a high purity product .

Industrial Production Methods

Industrial production of Tafluprost acid Dicyclohexylamine salt typically involves large-scale preparation techniques. These methods often use reverse-phase and normal-phase preparation column purification technology, along with molecular group evacuation technology to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tafluprost acid Dicyclohexylamine salt undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to ketones or aldehydes.

Reduction: Conversion of ketones or aldehydes back to alcohols.

Substitution: Replacement of functional groups with others, such as fluorination.

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous potassium carbonate, acetic acid, and ethyl acetate. Reaction conditions often involve controlled temperatures and pH adjustments to optimize yields .

Major Products Formed

The major products formed from these reactions include Tafluprost acid and its various ester and amide derivatives, which are used for different therapeutic applications .

Scientific Research Applications

Tafluprost acid Dicyclohexylamine salt has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the synthesis of other prostaglandin analogues.

Biology: Studied for its effects on cellular pathways and receptor binding.

Industry: Utilized in the development of ophthalmic solutions and other pharmaceutical formulations.

Mechanism of Action

Tafluprost acid acts as a selective agonist at the prostaglandin F receptor, which increases the outflow of aqueous fluid from the eyes, thereby lowering intraocular pressure. This mechanism is crucial for its effectiveness in treating glaucoma and ocular hypertension . The compound also affects retinal circulation and smooth muscle relaxation in the ciliary artery .

Comparison with Similar Compounds

Similar Compounds

- Latanoprost

- Travoprost

- Bimatoprost

Comparison

Tafluprost acid Dicyclohexylamine salt is unique due to its high affinity for the prostaglandin F receptor, approximately 12 times higher than that of the carboxylic acid of latanoprost . This higher affinity results in more effective intraocular pressure reduction with potentially fewer side effects .

Conclusion

This compound is a significant compound in the field of ophthalmology, offering effective treatment for glaucoma and ocular hypertension. Its unique chemical properties and high receptor affinity make it a valuable tool in both research and clinical applications.

Properties

Molecular Formula |

C34H51F2NO5 |

|---|---|

Molecular Weight |

591.8 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H28F2O5.C12H23N/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28);11-13H,1-10H2/b6-1-,13-12+;/t17-,18-,19+,20-;/m1./s1 |

InChI Key |

LYIHMKILHAQPLZ-BEGSZMDESA-N |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CC=CC=C2)(F)F)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

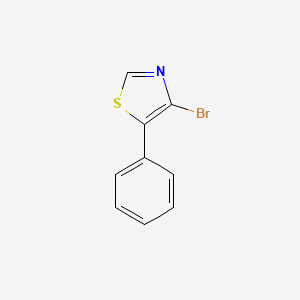

![tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B12963675.png)